REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH3:11])=[C:6]([N+:12]([O-])=O)[CH:5]=1.Cl>[Pd].CO>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH3:11])=[C:6]([NH2:12])[CH:5]=1
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)NC)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
After filtering off the catalysts
|
Type
|
DISTILLATION
|
Details
|
distilling off the solvent under vacuum
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Type
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DISSOLUTION
|
Details
|
the residue is dissolved in 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
The product is extracted in the organic phase, which
|
Type
|
WASH
|
Details
|
is again washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
After removal of most of the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation under vacuum, diethyl ether
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
it is cooled off
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=C(C=C1)NC)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |